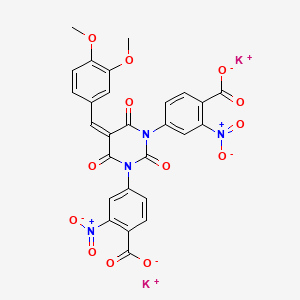
Ethanaminium, N,N-diethyl-N-methyl-2-oxo-2-((2,4,6-trimethylphenyl)amino)-, iodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl-methyl-[2-oxo-2-(2,4,6-trimethylanilino)ethyl]azanium iodide is a chemical compound with the molecular formula C16H27IN2O and a molecular weight of 390.303 g/mol. This compound is known for its unique structure, which includes a quaternary ammonium ion and an iodide counterion. It is used in various scientific research applications due to its distinctive chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of diethyl-methyl-[2-oxo-2-(2,4,6-trimethylanilino)ethyl]azanium iodide typically involves the reaction of diethylamine with 2-oxo-2-(2,4,6-trimethylanilino)ethyl iodide under controlled conditions. The reaction is carried out in a suitable solvent, such as ethanol or methanol, at a temperature range of 25-30°C. The reaction mixture is stirred for several hours to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of diethyl-methyl-[2-oxo-2-(2,4,6-trimethylanilino)ethyl]azanium iodide involves large-scale batch reactors. The process parameters, such as temperature, pressure, and reaction time, are optimized to maximize yield and purity. The product is then purified using techniques like recrystallization or chromatography to obtain a high-purity compound suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
Diethyl-methyl-[2-oxo-2-(2,4,6-trimethylanilino)ethyl]azanium iodide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the iodide ion is replaced by other nucleophiles like chloride or bromide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) in an acidic medium at room temperature.
Reduction: Sodium borohydride (NaBH4) in methanol at 0-5°C.
Substitution: Sodium chloride (NaCl) in aqueous solution at 50-60°C.
Major Products Formed
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of secondary amines.
Substitution: Formation of diethyl-methyl-[2-oxo-2-(2,4,6-trimethylanilino)ethyl]azanium chloride or bromide.
Aplicaciones Científicas De Investigación
Diethyl-methyl-[2-oxo-2-(2,4,6-trimethylanilino)ethyl]azanium iodide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in the study of cellular processes and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic effects and as a drug delivery agent.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mecanismo De Acción
The mechanism of action of diethyl-methyl-[2-oxo-2-(2,4,6-trimethylanilino)ethyl]azanium iodide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The quaternary ammonium ion plays a crucial role in its binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
- Diethyl-methyl-[2-oxo-2-(2,4,6-trimethylanilino)ethyl]azanium chloride
- Diethyl-methyl-[2-oxo-2-(2,4,6-trimethylanilino)ethyl]azanium bromide
- Diethyl-methyl-[2-oxo-2-(2,4,6-trimethylanilino)ethyl]azanium sulfate
Uniqueness
Diethyl-methyl-[2-oxo-2-(2,4,6-trimethylanilino)ethyl]azanium iodide is unique due to its iodide counterion, which imparts distinct chemical and physical properties compared to its chloride, bromide, and sulfate counterparts. The iodide ion can influence the compound’s solubility, reactivity, and interaction with biological targets.
Propiedades
Número CAS |
68638-18-6 |
|---|---|
Fórmula molecular |
C16H27IN2O |
Peso molecular |
390.30 g/mol |
Nombre IUPAC |
diethyl-methyl-[2-oxo-2-(2,4,6-trimethylanilino)ethyl]azanium;iodide |
InChI |
InChI=1S/C16H26N2O.HI/c1-7-18(6,8-2)11-15(19)17-16-13(4)9-12(3)10-14(16)5;/h9-10H,7-8,11H2,1-6H3;1H |
Clave InChI |
SMMZZZUXPOJRDP-UHFFFAOYSA-N |
SMILES canónico |
CC[N+](C)(CC)CC(=O)NC1=C(C=C(C=C1C)C)C.[I-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-[[4-[[4-[(2-Hydroxy-1-naphthyl)azo]-2,5-dimethylphenyl]phenylmethyl]-2-methylphenyl]azo]-2-naphthol](/img/structure/B13766804.png)







![Benzoic acid, 4-butyl-, 4'-pentyl[1,1'-biphenyl]-4-yl ester](/img/structure/B13766869.png)


